1,2-Dimethyl-6-(trifluoromethyl)piperazine

Description

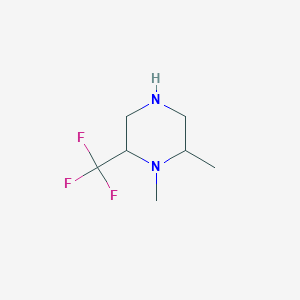

Structure

3D Structure

Propriétés

IUPAC Name |

1,2-dimethyl-6-(trifluoromethyl)piperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F3N2/c1-5-3-11-4-6(12(5)2)7(8,9)10/h5-6,11H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEFMLFFPIDIMHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(N1C)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13F3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to ¹H and ¹⁹F NMR Characterization of Trifluoromethylpiperazine Derivatives

Introduction: The Significance of Trifluoromethylpiperazines in Modern Drug Discovery

The introduction of fluorine-containing functional groups, particularly the trifluoromethyl (CF₃) group, into molecular scaffolds is a cornerstone of modern medicinal chemistry. This strategy is frequently employed to enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity.[1][2] Among the myriad of heterocyclic cores utilized in drug design, the piperazine moiety stands out for its prevalence in numerous marketed drugs. The combination of these two structural motifs gives rise to trifluoromethylpiperazine derivatives, a class of compounds with significant therapeutic potential.

This guide provides a comprehensive overview of the principles and practical applications of ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy for the structural characterization of trifluoromethylpiperazine derivatives. As a senior application scientist, the goal is to not only present the "how" but, more importantly, the "why" behind the experimental choices and data interpretation, empowering researchers to confidently and accurately elucidate the structures of these vital compounds.

Foundational Principles: A Refresher on ¹H and ¹⁹F NMR Spectroscopy

Nuclear Magnetic Resonance spectroscopy is a powerful analytical technique that exploits the magnetic properties of certain atomic nuclei.[3] Both the proton (¹H) and the fluorine-19 (¹⁹F) nuclei possess a nuclear spin of ½, making them ideal for NMR analysis.[4] Furthermore, both isotopes have a natural abundance of nearly 100%, ensuring high sensitivity and straightforward detection.[4][5]

The ¹H NMR Landscape

In ¹H NMR, the chemical shift (δ), reported in parts per million (ppm), provides information about the electronic environment of each proton. The integration of the signal is directly proportional to the number of protons it represents.[3][6] Spin-spin coupling, or J-coupling, manifests as the splitting of signals and reveals the connectivity of protons through covalent bonds.[7]

The Unique Advantages of ¹⁹F NMR

¹⁹F NMR offers several distinct advantages for the analysis of fluorinated compounds.[8] The chemical shift range for ¹⁹F is significantly wider than for ¹H, spanning approximately 800 ppm.[4] This large dispersion minimizes signal overlap, even in complex molecules, simplifying spectral interpretation.[8] The ¹⁹F chemical shift is also exquisitely sensitive to subtle changes in the local electronic environment, making it a powerful probe for structural and conformational analysis.[5][9]

The Symbiotic Relationship: Decoding the Spectra of Trifluoromethylpiperazines

The true power of NMR in characterizing trifluoromethylpiperazine derivatives lies in the synergistic use of both ¹H and ¹⁹F NMR, often in conjunction with two-dimensional (2D) techniques. The presence of the trifluoromethyl group introduces characteristic features in both spectra that, when properly interpreted, provide a wealth of structural information.

¹H NMR Spectral Features of Trifluoromethylpiperazines

The introduction of a CF₃ group significantly influences the ¹H NMR spectrum of the piperazine ring. The strong electron-withdrawing nature of the CF₃ group deshields adjacent protons, causing their signals to appear at a lower field (higher ppm) compared to their non-fluorinated counterparts.

The piperazine ring typically adopts a chair conformation, leading to distinct signals for the axial and equatorial protons.[10] The coupling patterns between these protons provide valuable information about their relative stereochemistry. In many instances, N-acylated piperazines exhibit complex conformational behavior due to restricted rotation around the amide bond, which can be studied using dynamic NMR techniques.[11][12]

¹⁹F NMR Spectral Features of Trifluoromethylpiperazines

In the ¹⁹F NMR spectrum, the trifluoromethyl group typically gives rise to a single resonance. The chemical shift of this signal is influenced by the substitution pattern on the piperazine ring and the surrounding molecular environment.[5] For instance, the ¹⁹F chemical shift of a CF₃ group can be affected by solvent polarity and concentration.[13]

A key feature in the ¹H and ¹⁹F spectra of these compounds is the presence of ¹H-¹⁹F J-coupling . This coupling occurs through bonds and can be observed over several bonds (typically ²J to ⁵J). The magnitude of these coupling constants provides crucial information for assigning signals and confirming the proximity of protons to the CF₃ group.[14]

A Systematic Approach to Structural Elucidation

A logical and systematic workflow is essential for the unambiguous characterization of trifluoromethylpiperazine derivatives.

Sources

- 1. Frontiers | Novel trifluoromethylpyridine piperazine derivatives as potential plant activators [frontiersin.org]

- 2. Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rssl.com [rssl.com]

- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. azom.com [azom.com]

- 9. Fluorine NMR study of proline-rich sequences using fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. University of Ottawa NMR Facility Blog: PSYCHE to Evaluate 1H-19F Coupling Constants [u-of-o-nmr-facility.blogspot.com]

mass spectrometry fragmentation patterns of dimethyl-trifluoromethyl-piperazine

An In-depth Technical Guide to the Mass Spectrometric Fragmentation of Dimethyl-Trifluoromethyl-Piperazine Isomers

Introduction: The Analytical Challenge of Substituted Piperazines

Piperazine and its derivatives are ubiquitous scaffolds in modern drug development, forming the core of numerous pharmaceuticals due to their favorable pharmacokinetic properties. The introduction of substituents, such as methyl and trifluoromethyl (CF₃) groups, allows for fine-tuning of a molecule's biological activity, potency, and metabolic stability. However, this structural diversity, particularly the existence of multiple regioisomers, presents a significant analytical challenge. Mass spectrometry (MS), coupled with chromatographic separation, is the cornerstone technique for the structural elucidation of these compounds.[1] Understanding the specific fragmentation patterns of each isomer is not merely an academic exercise; it is critical for unambiguous identification in complex matrices, from metabolite identification in biological samples to impurity profiling in pharmaceutical manufacturing.[2]

This guide provides an in-depth analysis of the predicted mass spectrometric fragmentation patterns of dimethyl-trifluoromethyl-piperazine isomers. As a Senior Application Scientist, this document synthesizes established fragmentation principles with insights gleaned from the literature on related structures. We will explore how the interplay between the piperazine ring, the electron-withdrawing trifluoromethyl group, and the electron-donating methyl groups dictates the fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. The objective is to provide researchers, scientists, and drug development professionals with a robust framework for identifying and differentiating these challenging isomers.

Pillar 1: Foundational Fragmentation of the Piperazine Ring

The fragmentation of the core piperazine ring is the foundation upon which the more complex patterns of its substituted derivatives are built. The two nitrogen atoms are the primary sites of ionization and charge retention, particularly in EI, and are the logical starting points for fragmentation cascades.[3]

Under Electron Ionization (EI), the initial event is the removal of an electron to form a radical cation, [M]˙⁺. The charge is most likely localized on one of the nitrogen atoms. The most common fragmentation pathway is an α-cleavage , the breaking of a carbon-carbon bond adjacent to the nitrogen atom, which leads to the opening of the ring and the formation of a stable iminium ion.[4][5]

Under Electrospray Ionization (ESI), a softer ionization technique, the piperazine nitrogen atoms are readily protonated in positive ion mode, forming an [M+H]⁺ ion. Collision-Induced Dissociation (CID) in tandem mass spectrometry (MS/MS) then induces fragmentation. The pathways are often initiated by the protonated nitrogen, leading to ring cleavage and the formation of characteristic fragment ions.[4]

Caption: General fragmentation schemes for the piperazine core under EI and ESI.

Pillar 2: The Directing Influence of Substituents

The fragmentation of a substituted piperazine is not random; it is directed by the electronic properties and positions of its substituents.

-

Trifluoromethyl (CF₃) Group: The CF₃ group is a potent electron-withdrawing group due to the high electronegativity of fluorine. Its presence can influence fragmentation in several ways:

-

It can destabilize an adjacent positive charge, making α-cleavage at a CF₃-substituted carbon less favorable.

-

The C-CF₃ bond is strong, but the loss of a ·CF₃ radical is a known fragmentation pathway for some trifluoromethylated compounds.[6]

-

Rearrangements involving fluorine migration have been observed in the mass spectra of some fluorinated molecules.[7]

-

-

Dimethyl (CH₃)₂ Groups: The location of the two methyl groups is paramount for directing fragmentation and, therefore, for isomer differentiation.

-

N-Methyl Groups: Methyl groups on the nitrogen atoms stabilize the positive charge on the nitrogen, making α-cleavage of an adjacent C-C bond a highly favored pathway.

-

C-Methyl Groups: Methyl groups on the carbon skeleton can be lost as a methyl radical (·CH₃), particularly if it leads to a more stable carbocation or iminium ion. Their position will direct which bonds are preferentially cleaved.

-

The interplay of these groups creates a unique fragmentation "fingerprint" for each isomer. For example, in a 1,4-dimethyl substituted piperazine, the charge is stabilized on the nitrogens, promoting specific ring-opening patterns. Conversely, if the methyl and CF₃ groups are on the carbon backbone, fragmentation will be directed by the relative stability of the resulting carbocations and iminium ions.

Pillar 3: Predicted Fragmentation Pathways of Key Isomers

While numerous isomers of dimethyl-trifluoromethyl-piperazine exist, we will analyze two representative structures to illustrate the core principles of their fragmentation and differentiation.

Isomer A: 1,4-Dimethyl-2-(trifluoromethyl)piperazine

Here, the methyl groups are on the nitrogens, and the CF₃ group is on a ring carbon.

Electron Ionization (EI) Fragmentation of Isomer A

The charge will likely localize on N-4, distal to the electron-withdrawing CF₃ group. The primary fragmentation will be α-cleavage to this nitrogen.

Caption: Predicted major EI fragmentation pathways for Isomer A.

-

Major Pathway (m/z 113): The most probable cleavage is the C3-C2 bond, followed by the cleavage of the N1-C6 bond, leading to the expulsion of a neutral fragment and the formation of a stable, resonance-stabilized iminium ion at m/z 113 . This is a highly diagnostic fragment.

-

Loss of Trifluoromethylmethyl Radical (m/z 96): Cleavage of the C2-C(CF₃) bond can lead to the loss of a ·CH₂CF₃ radical, resulting in an ion at m/z 96 .

-

Alternative α-Cleavage (m/z 71): A less favored α-cleavage at the N4-C5 bond can lead to a fragment ion at m/z 71 .

Isomer B: 1-(Trifluoromethyl)-2,5-dimethylpiperazine

Here, the CF₃ group is on a nitrogen, and the methyl groups are on the carbon skeleton.

Electron Ionization (EI) Fragmentation of Isomer B

The presence of the CF₃ group on the nitrogen will significantly alter the fragmentation. The charge is more likely to localize on the unsubstituted N-4.

Caption: Predicted major EI fragmentation pathways for Isomer B.

-

Loss of Methyl Radical (m/z 181): The most favorable initial fragmentation is the loss of one of the methyl groups as a radical (·CH₃) from C2 or C5, forming a stable secondary carbocation stabilized by the adjacent nitrogen, resulting in a prominent ion at m/z 181 .

-

Ring Cleavage (m/z 97): Cleavage of the N1-C2 bond, driven by the electron-withdrawing CF₃ group, can lead to a fragment containing the methyl-piperazine portion at m/z 97 .

-

Loss of Trifluoromethyl Radical (m/z 127): A key diagnostic pathway for this isomer would be the cleavage of the N-C bond to lose a ·CF₃ radical, yielding a fragment at m/z 127 .[6] The presence of this ion would be strong evidence for the CF₃ group being attached to a nitrogen atom.

Summary of Diagnostic Ions for Isomer Differentiation

The power of mass spectrometry lies in identifying these unique, diagnostic fragment ions that differentiate one isomer from another. While chromatographic separation is essential, as isomers often have similar retention times, the mass spectrum provides the definitive structural evidence.[8][9]

| m/z | Predicted Origin | Diagnostic For | Ionization |

| 181 | [M-CH₃]⁺ | Isomer B (C-methyl) | EI |

| 127 | [M-CF₃]⁺ | Isomer B (N-CF₃) | EI |

| 113 | Iminium ion from ring cleavage | Isomer A (N-dimethyl) | EI |

| 96 | [M-CH₂CF₃]⁺ | Isomer A (C-CF₃) | EI |

| 71 | Methyl iminium fragment | Isomer A (N-dimethyl) | EI |

Pillar 4: Validated Experimental Protocols

Acquiring high-quality, reproducible data is paramount. The following protocols are designed as self-validating systems, incorporating best practices for the analysis of piperazine derivatives.

Workflow for Isomer Analysis

Caption: A robust workflow for the separation and identification of isomers.

Protocol 1: GC-MS for Electron Ionization Analysis

This method is ideal for thermally stable, volatile piperazine derivatives. Derivatization is sometimes used to improve peak shape but may not be necessary for N-dimethylated compounds.[9]

-

Sample Preparation:

-

Accurately weigh ~1 mg of the sample and dissolve in 1 mL of methanol or ethyl acetate.

-

Vortex for 1 minute to ensure complete dissolution.

-

If necessary, filter through a 0.22 µm syringe filter.

-

Prepare a dilution series (e.g., 100, 10, 1 µg/mL) for method development.

-

-

GC-MS Instrumentation and Parameters:

-

GC System: Agilent 8890 GC or equivalent.

-

Column: Rxi-5Sil MS (30 m x 0.25 mm, 0.25 µm) or similar mid-polarity column. The choice of stationary phase is critical for isomer separation.[3]

-

Inlet: Split/Splitless, 250 °C.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium, constant flow at 1.2 mL/min.

-

Oven Program:

-

Initial temperature: 80 °C, hold for 1 min.

-

Ramp: 15 °C/min to 280 °C.

-

Hold: 5 min at 280 °C.

-

-

MS System: Agilent 5977B MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI), 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-500.

-

Protocol 2: LC-MS/MS for Electrospray Ionization Analysis

This method is versatile and suitable for a wider range of polarities. It provides the molecular weight via the [M+H]⁺ ion and detailed structural information through MS/MS fragmentation.[10]

-

Sample Preparation:

-

Accurately weigh ~1 mg of the sample and dissolve in 1 mL of a 50:50 mixture of acetonitrile and water.

-

Vortex for 1 minute.

-

Filter through a 0.22 µm syringe filter into an autosampler vial.

-

Prepare a dilution series (e.g., 10, 1, 0.1 µg/mL).

-

-

LC-MS/MS Instrumentation and Parameters:

-

LC System: Waters ACQUITY UPLC I-Class or equivalent.

-

Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Gradient:

-

0-1 min: 5% B.

-

1-7 min: 5% to 95% B.

-

7-8 min: 95% B.

-

8.1-10 min: 5% B (re-equilibration).

-

-

MS System: Triple quadrupole (e.g., Sciex 7500) or Q-TOF (e.g., Agilent 6545XT) mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 400 °C.

-

Data Acquisition:

-

Full Scan (MS1): Scan m/z 100-500 to identify the [M+H]⁺ precursor ion (expected at m/z 197).

-

Product Ion Scan (MS/MS): Isolate the precursor ion (m/z 197) and perform Collision-Induced Dissociation (CID) using a range of collision energies (e.g., 10, 20, 40 eV) to generate a comprehensive fragmentation spectrum.

-

-

Conclusion

The structural elucidation of dimethyl-trifluoromethyl-piperazine isomers is a complex but solvable analytical problem. A logical, evidence-based approach is essential. By understanding the fundamental fragmentation mechanisms of the piperazine core and the profound directive effects of the methyl and trifluoromethyl substituents, specific and diagnostic fragmentation pathways can be predicted. These predictions, when combined with high-resolution chromatographic separation and validated mass spectrometric protocols, provide a powerful toolkit for the unambiguous identification of isomers. This guide serves as a foundational resource, empowering researchers to tackle the challenges of characterizing novel substituted piperazines in the dynamic landscape of drug discovery and development.

References

-

GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine. ResearchGate.[Link]

-

An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. RSC Publishing.[Link]

-

Distinguishing Piperazine and 12 Analogues Using Raman Microspectroscopy and Chemometrics. ProQuest.[Link]

-

Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes.[Link]

-

Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. Scholars.Direct.[Link]

-

Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society.[Link]

-

Structure-activity relationship of trifluoromethyl-containing metallocenes: electrochemistry, lipophilicity, cytotoxicity, and ROS production. PubMed.[Link]

-

Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. ResearchGate.[Link]

-

Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. PMC.[Link]

-

The Application of Fluorine-Containing Reagents in Structural Proteomics. PMC.[Link]

-

Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Refubium - Freie Universität Berlin.[Link]

-

Fragmentation of diketopiperazines fromAspergillus fumigatus by electrospray ionization tandem mass spectrometry (ESI-MS/MS). ResearchGate.[Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.[Link]

-

Mass spectra of the trifluoroacetyl derivatives of the five piperazine compounds in this study. ResearchGate.[Link]

-

Mass spectra and major fragmentation patterns of piperazine designer... ResearchGate.[Link]

-

New designer drug 1-(3-trifluoromethylphenyl) piperazine (TFMPP): gas chromatography/mass spectrometry and liquid chromatography/mass spectrometry studies on its phase I and II metabolism and on its toxicological detection in rat urine. PubMed.[Link]

-

Current developments in LC-MS for pharmaceutical analysis. PubMed.[Link]

-

Current developments in LC-MS for pharmaceutical analysis. SciSpace.[Link]

-

Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI.[Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.[Link]

-

Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. PMC.[Link]

-

Cutting-edge LC–MS/MS applications in clinical mass spectrometry: Focusing on analysis of drugs and metabolites. Tohoku University Repository.[Link]

-

Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO.[Link]

Sources

- 1. scispace.com [scispace.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [en.notes.fluorine1.ru]

- 8. Distinguishing Piperazine and 12 Analogues Using Raman Microspectroscopy and Chemometrics - ProQuest [proquest.com]

- 9. benchchem.com [benchchem.com]

- 10. New designer drug 1-(3-trifluoromethylphenyl) piperazine (TFMPP): gas chromatography/mass spectrometry and liquid chromatography/mass spectrometry studies on its phase I and II metabolism and on its toxicological detection in rat urine - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility and Stability Profiling of Fluorinated Piperazine Compounds

Executive Summary

The piperazine pharmacophore is a cornerstone of medicinal chemistry, present in drug classes ranging from antidepressants (e.g., Vortioxetine) to fluoroquinolone antibiotics (e.g., Ciprofloxacin). However, the piperazine ring is metabolically labile and often contributes to high basicity, leading to hERG liability and poor membrane permeability.

Fluorination is the primary strategy to mitigate these issues. By introducing fluorine atoms onto the piperazine ring, researchers can modulate pKa (typically lowering it by 1–3 units), block metabolic soft spots (preventing N-dealkylation), and alter lipophilicity.

This guide provides a rigorous technical framework for assessing the solubility and stability of these specific derivatives. It moves beyond generic protocols to address the unique physicochemical behavior introduced by the C-F bond, such as altered crystal lattice energies and specific N-oxidation pathways.

Part 1: The Fluorine Effect on Physicochemical Properties

Before designing experiments, one must understand why the compound behaves differently than its non-fluorinated parent.

Basicity Modulation (pKa)

The electron-withdrawing nature of fluorine (high electronegativity,

-

Mechanism: The

-inductive effect stabilizes the free base form relative to the protonated cation, lowering the pKa. -

Impact: A lower pKa (e.g., shifting from 9.8 to 7.5) increases the fraction of neutral species at physiological pH (7.4), significantly improving passive membrane permeability (LogD).

Conformational Bias

Fluorine substitution often locks the piperazine ring into specific conformations due to the gauche effect and charge-dipole interactions .

-

Axial Preference: In protonated fluorinated piperazines, the C-F bond often adopts an axial orientation to maximize favorable electrostatic interactions with the protonated nitrogen (

). -

Solubility Implication: These rigid conformations can lead to higher crystal lattice energies, potentially reducing thermodynamic solubility compared to flexible non-fluorinated analogs, despite the lower LogP.

Part 2: Solubility Profiling Protocols

In early discovery, Kinetic Solubility (precipitation from DMSO) is sufficient. However, for fluorinated piperazines entering lead optimization, Thermodynamic Solubility is mandatory to account for stable polymorphs.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Standard: Gold standard for equilibrium solubility.

Reagents & Equipment:

-

Test Compound (Solid, crystalline form preferred).

-

Buffer Systems: pH 1.2 (SGF), pH 6.8 (SIF), pH 7.4 (PBS).

-

0.45 µm PVDF Syringe Filters (Low binding).

-

HPLC-UV or UPLC-MS/MS.

Step-by-Step Workflow:

-

Supersaturation: Add excess solid compound (~2–5 mg) to 1.0 mL of buffer in a glass vial. Ensure undissolved solid is visible.

-

Equilibration:

-

Incubate at 25°C (or 37°C) with constant agitation (orbital shaker at 300 rpm) for 24 to 72 hours .

-

Critical Note: Fluorinated compounds often exhibit slow crystallization kinetics. A 72-hour incubation is recommended to prevent overestimation of solubility due to metastable amorphous forms.

-

-

pH Verification: Measure the pH of the supernatant after incubation. The dissolving base can shift the buffer pH; adjust calculations if the final pH deviates >0.1 units.

-

Phase Separation: Centrifuge at 10,000 rpm for 10 mins. Filter the supernatant using a pre-saturated PVDF filter (discard the first 200 µL to account for filter adsorption).

-

Quantification: Analyze the filtrate via HPLC. Calculate concentration using a calibration curve derived from a DMSO stock standard.

Data Interpretation:

Visualizing the Solubility Decision Tree

Figure 1: Decision tree for selecting the appropriate solubility assay based on development stage and physical form.

Part 3: Stability Assessment

Fluorinated piperazines are designed to resist oxidative metabolism, but they introduce specific chemical vulnerabilities.

Chemical Stability: Forced Degradation

The piperazine ring is susceptible to N-oxidation and ring opening under stress.

Protocol B: Oxidative Stress Testing

-

Preparation: Dissolve compound to 1 mg/mL in Acetonitrile/Water (50:50).

-

Stressing: Add 30%

to achieve a final concentration of 3%. Incubate at Room Temperature for 4 hours.-

Control: Run a parallel sample without peroxide.

-

-

Quenching: Quench with sodium metabisulfite or catalase to stop the reaction.

-

Analysis: Analyze via UPLC-MS.

-

Watchlist: Look for [M+16] peaks (N-oxide). Fluorination at the

-carbon usually protects the adjacent nitrogen from oxidation, but the distal nitrogen remains vulnerable.

-

Metabolic Stability: Microsomal Stability

The primary metabolic route for piperazines is N-dealkylation or hydroxylation of the carbon ring.

Mechanism of Fluorine Protection: Replacing a C-H bond with a C-F bond blocks Cytochrome P450 (CYP) mediated hydroxylation because the C-F bond energy (approx. 116 kcal/mol) is too high for the CYP oxo-ferryl radical to abstract.

Protocol C: Microsomal Incubations

-

System: Human Liver Microsomes (HLM) + NADPH regenerating system.

-

Concentration: 1 µM test compound (to ensure first-order kinetics).

-

Timepoints: 0, 5, 15, 30, 60 minutes at 37°C.

-

Termination: Ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

-

Calculation: Plot ln(% remaining) vs. time to determine

and

Visualizing Metabolic Blocking

Figure 2: Mechanism of metabolic stabilization via fluorination. The C-F bond prevents the formation of the unstable hemiaminal intermediate.

Part 4: Data Summary & Analytical Considerations

Comparative Data Table

When reporting results, structure your data to highlight the "Fluorine Shift."

| Parameter | Non-Fluorinated Parent | Fluorinated Analog | Interpretation |

| pKa (Basic N) | 9.2 | 7.8 | Fluorine reduces basicity; improves permeability. |

| LogD (pH 7.4) | 0.5 | 1.8 | Increased lipophilicity + lower ionization = higher LogD. |

| Solubility (Thermo) | 500 µg/mL | 120 µg/mL | Lattice energy often increases with F-substitution, lowering solubility. |

| HLM | 45 µL/min/mg | <10 µL/min/mg | Blockade of metabolic soft spot successful. |

Mass Spectrometry Considerations

When analyzing these compounds (LC-MS):

-

Mass Defect: Fluorine has a negative mass defect. This distinguishes it from impurities.

-

Ionization Suppression: Fluorinated compounds are more hydrophobic and elute later on C18 columns. Ensure the gradient is optimized to avoid co-elution with matrix phospholipids.

-

HF Loss: In MS/MS fragmentation, a neutral loss of 20 Da (HF) is a diagnostic characteristic of aliphatic fluorides.

References

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

-

Gill, A. L., et al. (2015). The effect of fluorine substitution on the physicochemical properties of drug-like compounds. Journal of Medicinal Chemistry. Link

-

FDA Guidance for Industry. (2018). Biopharmaceutics Classification System (BCS) Based Biowaivers. U.S. Food and Drug Administration. Link

-

Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[1] (Chapter on Solubility and Stability). Link

-

Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry. Link

Sources

A Theoretical Conformational Analysis of 1,2-Dimethylpiperazine Stereoisomers: A Technical Guide for Drug Discovery Professionals

Abstract

The piperazine scaffold is a cornerstone in modern medicinal chemistry, valued for its favorable physicochemical properties and its ability to serve as a versatile linker and pharmacophoric element. The introduction of substituents, such as methyl groups, creates stereocenters that profoundly influence the three-dimensional conformation and, consequently, the biological activity and pharmacokinetic profile of the molecule. This in-depth technical guide provides a comprehensive theoretical conformational analysis of the stereoisomers of 1,2-dimethylpiperazine, a fundamental building block in numerous pharmaceutical agents. We delve into the intricate interplay of steric and electronic factors that govern the conformational landscape of the cis and trans isomers, offering field-proven insights for researchers, scientists, and drug development professionals. This guide emphasizes the causality behind computational choices and provides a self-validating framework for the theoretical investigation of substituted piperazines.

Introduction: The Significance of Piperazine Conformation in Drug Design

The piperazine ring is a privileged scaffold in drug discovery, appearing in a multitude of approved drugs across various therapeutic areas, including antipsychotics, antihistamines, and anti-cancer agents.[1] Its prevalence stems from its ability to exist in a protonated state at physiological pH, enhancing aqueous solubility, and its defined geometry, which allows for precise positioning of substituents to interact with biological targets.

However, the conformational flexibility of the piperazine ring, primarily existing in a chair-like conformation, introduces a layer of complexity. The orientation of substituents as either axial or equatorial can dramatically alter a molecule's shape, dipole moment, and steric profile, thereby impacting its binding affinity for a target receptor and its metabolic stability.[2] A thorough understanding of the conformational preferences of substituted piperazines is therefore paramount for rational drug design.

This guide focuses on the theoretical conformational analysis of the cis and trans stereoisomers of 1,2-dimethylpiperazine. By analogy with the well-studied disubstituted cyclohexanes, we can predict and rationalize the relative stabilities of the various conformers. This analysis is crucial for constructing accurate 3D models for virtual screening, pharmacophore modeling, and structure-activity relationship (SAR) studies.

Stereoisomerism in 1,2-Dimethylpiperazine

The presence of two stereocenters at the C1 and C2 positions of 1,2-dimethylpiperazine gives rise to two diastereomers: cis-1,2-dimethylpiperazine and trans-1,2-dimethylpiperazine.

-

cis-1,2-Dimethylpiperazine: In this isomer, the two methyl groups are on the same side of the piperazine ring.

-

trans-1,2-Dimethylpiperazine: In this isomer, the two methyl groups are on opposite sides of the piperazine ring.

Each of these diastereomers exists as a pair of enantiomers, though for the purpose of this conformational analysis, we will consider the general conformational preferences of the cis and trans diastereomers.

Conformational Analysis of 1,2-Dimethylpiperazine Stereoisomers

The conformational landscape of 1,2-dimethylpiperazine is dominated by the chair conformation, which minimizes angle and torsional strain. However, boat and twist-boat conformations can exist as transition states or in strained ring systems.[3] The relative stability of the different chair conformers is primarily dictated by the steric interactions involving the methyl groups.

Conformational Analysis of cis-1,2-Dimethylpiperazine

For cis-1,2-dimethylpiperazine, ring flipping results in two chair conformers that are enantiomeric. In each conformer, one methyl group occupies an axial position while the other is in an equatorial position.

The primary sources of steric strain in these conformers are:

-

1,3-Diaxial Interactions: The axial methyl group experiences steric repulsion from the axial hydrogen atoms on the same side of the ring. These interactions are a significant source of strain.[1]

-

Gauche Interaction: The two adjacent methyl groups, being in a gauche relationship, also contribute to steric strain.[4]

Due to the presence of one axial and one equatorial methyl group in both chair conformers, they possess equivalent steric strain and are therefore of equal energy. The molecule will exist as a rapidly equilibrating mixture of these two conformers.

Conformational Analysis of trans-1,2-Dimethylpiperazine

The conformational situation for trans-1,2-dimethylpiperazine is markedly different. Ring flipping interconverts two diastereomeric chair conformers:

-

Diequatorial (e,e) Conformer: Both methyl groups occupy equatorial positions.

-

Diaxial (a,a) Conformer: Both methyl groups occupy axial positions.

The diequatorial conformer is significantly more stable. In this conformation, the bulky methyl groups are positioned away from the other ring atoms, minimizing steric hindrance. The only notable steric strain is a gauche interaction between the two equatorial methyl groups.[5]

The diaxial conformer is considerably less stable due to severe steric clashes. Each axial methyl group experiences two 1,3-diaxial interactions with axial hydrogens, leading to a substantial increase in steric strain.[6] Consequently, the conformational equilibrium will overwhelmingly favor the diequatorial conformer.

Computational Methodology for Conformational Analysis

A robust computational approach is essential for accurately predicting the relative energies and geometries of the conformers of 1,2-dimethylpiperazine. Density Functional Theory (DFT) has proven to be a reliable and efficient method for such analyses.

Recommended Computational Protocol

A benchmark study on piperazine-based ligands suggests that modern DFT functionals offer the best balance of accuracy and efficiency.[7]

Protocol: Conformational Analysis of 1,2-Dimethylpiperazine Stereoisomers

-

Structure Generation:

-

Build the 3D structures of the cis and trans isomers of 1,2-dimethylpiperazine.

-

For each isomer, generate the possible chair conformers (axial-equatorial for cis, diequatorial and diaxial for trans).

-

-

Geometry Optimization and Frequency Calculation:

-

Perform a full geometry optimization for each conformer using a suitable level of theory. A recommended choice is the M06-2X functional with the cc-pVDZ basis set .[8] This combination has been shown to provide accurate results for conformational energies of similar systems.

-

Following optimization, perform a frequency calculation at the same level of theory to confirm that the structure is a true minimum (no imaginary frequencies) and to obtain thermochemical data, including the zero-point vibrational energy (ZPVE).

-

-

Single-Point Energy Refinement (Optional but Recommended):

-

To obtain more accurate relative energies, perform single-point energy calculations on the optimized geometries using a larger basis set, such as cc-pVTZ , or a higher level of theory, like MP2 .[7]

-

-

Analysis of Results:

-

Compare the relative electronic energies (with ZPVE correction) of the conformers for each isomer.

-

Analyze key geometrical parameters, such as dihedral angles and bond lengths, to characterize the conformations.

-

Calculate the Boltzmann distribution at a given temperature (e.g., 298.15 K) to determine the population of each conformer.

-

Expected Quantitative Results

Based on the analogy with 1,2-dimethylcyclohexane, we can anticipate the following relative energy differences. These values serve as a guideline, and actual calculated values for 1,2-dimethylpiperazine may vary slightly due to the presence of the nitrogen atoms.

Table 1: Predicted Relative Energies of 1,2-Dimethylpiperazine Conformers

| Stereoisomer | Conformer | Methyl Group Orientations | Predicted Relative Energy (kcal/mol) |

| cis | Chair 1 | 1-axial, 2-equatorial | 0 |

| Chair 2 | 1-equatorial, 2-axial | 0 | |

| trans | Chair 1 | 1-equatorial, 2-equatorial | 0 (most stable) |

| Chair 2 | 1-axial, 2-axial | > 5 |

Visualization of Conformational Relationships

Diagrams are invaluable for visualizing the relationships between stereoisomers and their respective conformers.

Caption: Stereoisomeric and conformational relationships of 1,2-dimethylpiperazine.

Computational Workflow Visualization

The following diagram outlines the recommended computational workflow for the theoretical conformational analysis.

Caption: Recommended computational workflow for conformational analysis.

Conclusion

The theoretical conformational analysis of 1,2-dimethylpiperazine stereoisomers reveals distinct energy landscapes for the cis and trans isomers. The cis isomer exists as an equilibrium of two isoenergetic chair conformers, each with one axial and one equatorial methyl group. In contrast, the trans isomer strongly prefers a diequatorial conformation to minimize steric strain. These conformational preferences are critical for understanding the structure-activity relationships of drug candidates incorporating the 1,2-dimethylpiperazine scaffold.

The computational protocol outlined in this guide provides a reliable framework for researchers to investigate the conformational properties of substituted piperazines, enabling more informed decisions in the drug design and development process. By applying these principles, scientists can better predict the three-dimensional structure of their molecules, leading to the design of more potent and selective therapeutics.

References

-

Rincón, D. A., Zaorska, E., & Malinska, M. (2026). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega, 11(1), 2221-2234. [Link]

-

LibreTexts. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes. Chemistry LibreTexts. [Link]

-

Yahia Cherif, F., Bensaid, O., Mostefai, A., & Rahmouni, A. (2018). Comparative Computational Studies of 1,4-Diformyl-piperazine and 1,4-Dithionyl-Piperazine. Physical Chemistry Research, 6(2), 263-285. [Link]

-

Bouvier, B., Cézard, C., & Piquemal, J. P. (2016). The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines. Computational and Theoretical Chemistry, 1078, 1-8. [Link]

-

Rincón, D. A., Zaorska, E., & Malinska, M. (2026). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega, 11(1), 2221-2234. [Link]

-

Rincón, D. A., Zaorska, E., & Malinska, M. (2026). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega, 11(1), 2221-2234. [Link]

-

Rincón, D. A., Zaorska, E., & Malinska, M. (2026). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ResearchGate. [Link]

-

Anet, F. A. L., & Yavari, I. (1977). The Conformational Equilibrium in N,N′-Dimethylpiperazine. Tetrahedron Letters, 18(18), 1567-1570. [Link]

-

Rincón, D. A., Zaorska, E., & Malinska, M. (2026). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega, 11(1), 2221-2234. [Link]

-

LibreTexts. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes. Chemistry LibreTexts. [Link]

-

Master Organic Chemistry. (2014, June 27). Substituted Cyclohexanes: Axial vs Equatorial. Master Organic Chemistry. [Link]

-

YouTube. (2019, October 25). MCAT Flashcard: 1,3-Diaxial Interactions. [Link]

-

YouTube. (2013, July 25). A brief introduction to 1,3-diaxial interactions. [Link]

-

Chemistry Stack Exchange. (2022, June 3). Why is diequatorial trans-1,2-dimethylcyclohexane more stable than diaxial trans-1,2-dimethylcyclohexane?[Link]

-

Oregon State University. (2020, June 22). Steric Effects on Axial/Equatorial Equilibria. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Conformational analysis and pharmacophore design for selected 1-(2-pyrimidinyl)piperazine derivatives with sedative-hypnotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Note: Enantioselective HPLC Separation of 1,2-Dimethyl-6-(trifluoromethyl)piperazine

Abstract

This application note details a robust protocol for the chiral resolution of 1,2-Dimethyl-6-(trifluoromethyl)piperazine , a structural motif increasingly common in psychopharmacological agents and fluorinated building blocks. The presence of the electron-withdrawing trifluoromethyl (

Introduction & Chemical Analysis[1][2][3][4][5][6][7][8][9][10]

The Analyte

The target molecule contains two stereogenic centers at C2 and C6. Consequently, the synthetic product may exist as a mixture of four stereoisomers (two diastereomeric pairs of enantiomers). This protocol focuses on the resolution of the enantiomeric pairs.

-

Chemical Nature: Basic secondary amine (N4) and tertiary amine (N1).

-

pKa Considerations: The

group exerts a strong inductive effect ( -

UV Detection: The molecule lacks a strong chromophore (e.g., phenyl ring). Detection must rely on the end-absorption of the amine and

groups (200–210 nm) or Refractive Index (RI) / Mass Spectrometry (MS) detection.

Separation Strategy

The separation relies on the "Three-Point Interaction" model. The

Critical Success Factor: The use of Immobilized Polysaccharide Columns (e.g., Chiralpak IC, IG, or IA) is recommended over coated phases. Immobilized phases allow for the use of "forbidden" solvents like dichloromethane (DCM) or tetrahydrofuran (THF), which can be crucial for solubilizing fluorinated compounds and altering selectivity.

Materials and Instrumentation

Recommended Columns

Screening should be performed in the following order of priority based on success rates with fluorinated amines:

-

Primary: Chiralpak IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate) immobilized).

-

Rationale: The chlorinated selector often shows superior recognition for halogenated analytes.

-

-

Secondary: Chiralpak IG-3 (Amylose tris(3-chloro-5-methylphenylcarbamate) immobilized).

-

Rationale: The amylose backbone provides a different helical cavity shape, often resolving isomers that cellulose misses.

-

-

Tertiary: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated).

-

Rationale: The industry standard "workhorse" column.

-

Mobile Phase Reagents

-

n-Hexane (Hex): HPLC Grade (95%+).

-

2-Propanol (IPA): HPLC Grade.

-

Ethanol (EtOH): HPLC Grade (anhydrous).

-

Diethylamine (DEA): Reagent Grade (99.5%+). Crucial additive.

-

Trifluoroacetic Acid (TFA): Only required if using Polar Ionic Mode (rare for this analyte).

Experimental Protocol

Solution Preparation

Stock Solution:

-

Weigh 1.0 mg of the racemic 1,2-Dimethyl-6-(trifluoromethyl)piperazine.

-

Dissolve in 1.0 mL of Ethanol (Do not use Hexane initially as the polar amine may not dissolve well).

-

Sonicate for 5 minutes to ensure complete dissolution.

Working Solution:

-

Dilute the stock 1:10 with the initial mobile phase (e.g., Hexane/IPA 90:10).

-

Final concentration: ~0.1 mg/mL.

-

Filter through a 0.45 µm PTFE syringe filter.

Instrument Settings

| Parameter | Setting |

| Flow Rate | 1.0 mL/min (for 4.6 mm ID columns) |

| Temperature | 25°C (Start); Adjustable 10–40°C |

| Detection | UV @ 210 nm (Reference 360 nm) |

| Injection Vol | 5–10 µL |

| Run Time | 20–30 minutes |

Method Development Workflow

The following workflow utilizes a "Scouting Gradient" approach adapted for isocratic chiral screening.

Figure 1: Decision tree for chiral method development of fluorinated piperazines. Note the inclusion of DCM in Screen 3, which is only possible with immobilized columns.

Detailed Screening Steps

Step 1: The Standard Screen (Hexane/IPA)

-

Mobile Phase A: n-Hexane + 0.1% DEA.

-

Mobile Phase B: IPA + 0.1% DEA.

-

Isocratic Run: 90% A / 10% B.

-

Observation: Look for separation of the diastereomers first (usually large separation), then the enantiomers (finer splitting). If retention is too low (

), decrease IPA to 5% or 2%.

Step 2: The Selectivity Switch (Hexane/Ethanol)

-

If Step 1 fails, switch modifier to Ethanol. Ethanol forms different hydrogen bond networks and often resolves piperazines better than IPA due to steric fit in the chiral groove.

-

Condition: Hexane / EtOH / DEA (90:10:0.1).

Step 3: The "Forbidden" Solvent (Immobilized Columns Only)

-

The

group is lipophilic. Adding Dichloromethane (DCM) can improve solubility and alter the conformation of the polymer on the silica. -

Condition: Hexane / DCM / EtOH / DEA (85 : 10 : 5 : 0.1).

-

Warning: Do not use this mode on Chiralpak AD-H (coated); it will strip the stationary phase.

Data Analysis & Acceptance Criteria

To validate the method, calculate the following parameters for the critical pair (the hardest to separate enantiomers):

Resolution ( )

-

Target:

(Baseline separation). -

Note: For preparative purposes,

is preferred to maximize loadability.

Tailing Factor ( )

Due to the basic nitrogen, tailing is the primary failure mode.

-

Target:

. -

Correction: If

, increase DEA concentration to 0.2% or switch to a more basic modifier (e.g., Butylamine), though DEA is usually sufficient.

Enantiomeric Excess (% ee)

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| No Elution | Analyte too polar or precipitating. | Increase alcohol % to 30-50%. Ensure sample is soluble in mobile phase.[1] |

| Broad/Tailing Peaks | Silanol interaction. | Fresh DEA is required. Amines degrade/carbonate over time. Prepare mobile phase daily. |

| Split Peaks (Non-chiral) | Solubility mismatch. | Sample solvent is stronger than mobile phase. Dissolve sample in Mobile Phase. |

| Retention Time Drift | Temperature fluctuation. | Thermostat column at 25°C. Do not rely on ambient temperature. |

| Baseline Noise | UV Cutoff. | DEA absorbs below 200nm. Ensure detection is >210nm. |

References

-

Cass, Q. B., et al. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Link

-

Sigma-Aldrich (Merck). Chiral HPLC Column Selection and Method Development Guide.Link

-

Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development.Link

-

Zhao, H., et al. (2024).[2][3] Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP).[4][2][5][6][7][8][9] Scientific Research Publishing.[2] Link

-

BenchChem. Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers.Link

Disclaimer: This protocol is intended for research use. Users should verify chemical compatibility with their specific column hardware and stationary phases before proceeding.

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. scirp.org [scirp.org]

- 3. Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration [scirp.org]

- 8. researchgate.net [researchgate.net]

- 9. Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases | Springer Nature Experiments [experiments.springernature.com]

Application Notes & Protocols: The 1,2-Dimethyl-6-(trifluoromethyl)piperazine Scaffold in Medicinal Chemistry

Introduction: Strategic Evolution of a Privileged Scaffold

The piperazine ring is a cornerstone of modern medicinal chemistry, widely regarded as a "privileged scaffold" due to its presence in numerous approved drugs across diverse therapeutic areas.[1][2][3] Its six-membered heterocyclic structure, with two nitrogen atoms at the 1 and 4 positions, offers a unique combination of structural rigidity, synthetic tractability, and favorable physicochemical properties.[1] The nitrogen atoms serve as versatile handles for chemical modification, allowing chemists to fine-tune properties like solubility, basicity, and receptor interaction to optimize a compound's pharmacokinetic (PK) and pharmacodynamic (PD) profile.[1][3]

A key strategy in contemporary drug design is the incorporation of fluorine atoms to enhance molecular properties. The trifluoromethyl (CF₃) group, in particular, has become a "secret weapon" for medicinal chemists.[4] Its introduction can significantly increase lipophilicity, which may improve membrane permeability, and enhance metabolic stability by blocking sites susceptible to oxidation.[5][6] The strong electron-withdrawing nature of the CF₃ group also modulates the basicity (pKa) of nearby nitrogen atoms, influencing drug-receptor interactions.[7]

This guide explores the untapped potential of a novel scaffold: 1,2-Dimethyl-6-(trifluoromethyl)piperazine . While this specific molecule is not yet widely documented in extensive studies[8], its design represents a logical and strategic evolution of the piperazine core. By combining the established piperazine scaffold with a trifluoromethyl group and a 1,2-dimethyl substitution pattern, we can project a unique set of properties. The dimethyl substitution introduces specific stereochemical centers, potentially offering enhanced target selectivity and locking the ring into preferred conformations for optimal receptor fit.

These notes provide a forward-looking analysis based on established principles, offering researchers a scientifically grounded framework for synthesizing, characterizing, and strategically deploying this promising scaffold in drug discovery programs.

Projected Physicochemical and Pharmacokinetic Profile

The strategic incorporation of both trifluoromethyl and dimethyl groups onto the piperazine scaffold is anticipated to confer a distinct and advantageous profile compared to unsubstituted or singularly modified analogs. The following table projects these properties based on well-understood structure-property relationships in medicinal chemistry.

| Property | Unsubstituted Piperazine | 1-(Trifluoromethyl)piperazine | 1,2-Dimethyl-6-(trifluoromethyl)piperazine (Projected) | Rationale for Projection |

| Lipophilicity (cLogP) | Low | Moderate | High | The CF₃ group is highly lipophilic (Hansch π value of +0.88), and the addition of two methyl groups further increases the nonpolar surface area.[5][7] |

| Aqueous Solubility | High | Moderate | Low to Moderate | Increased lipophilicity from the CF₃ and methyl groups is expected to decrease solubility in aqueous media.[9] |

| Basicity (pKa of N4) | ~9.8 | ~6.5 | ~6.0 - 7.0 | The potent electron-withdrawing effect of the CF₃ group significantly reduces the basicity of the adjacent nitrogen. The methyl groups have a minor inductive donating effect but also introduce steric hindrance that can modulate pKa.[7] |

| Metabolic Stability | Moderate (Susceptible to N-dealkylation, ring oxidation) | High | High to Very High | The C-F bond is exceptionally strong, making the CF₃ group highly resistant to metabolic cleavage.[5] The methyl groups can sterically shield adjacent positions from enzymatic attack. |

| Blood-Brain Barrier (BBB) Permeability | Low | Moderate | Moderate to High | Increased lipophilicity and a pKa closer to physiological pH (7.4) can enhance passive diffusion across the BBB, a critical factor for CNS-active drugs.[5][9] |

Synthetic Strategies and Protocols

The synthesis of chiral trifluoromethylated amines and their heterocyclic derivatives is an area of active research.[10][11] A plausible and stereocontrolled synthesis of 1,2-Dimethyl-6-(trifluoromethyl)piperazine would likely involve a multi-step sequence, building the chiral centers and introducing the trifluoromethyl group strategically.

Overall Synthetic Workflow

A convergent synthetic approach is proposed, starting from a chiral precursor to establish the stereochemistry of the methyl groups, followed by ring formation and trifluoromethylation.

Caption: Proposed synthetic workflow for 1,2-Dimethyl-6-(trifluoromethyl)piperazine.

Protocol: Diastereoselective Trifluoromethylation of a Piperazine Precursor

This protocol outlines a key step: the introduction of the trifluoromethyl group onto a pre-formed chiral piperazine ring, based on methodologies for nucleophilic trifluoromethylation.[12]

Objective: To synthesize 2,3-dimethyl-1-(trifluoromethyl)piperazine from 2,3-dimethylpiperazine.

Materials:

-

(cis/trans)-2,3-Dimethylpiperazine (1.0 eq)

-

Ruppert-Prakash Reagent (TMSCF₃) (1.5 eq)

-

Tetrabutylammonium fluoride (TBAF), 1M solution in THF (0.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a thermometer, add (cis/trans)-2,3-dimethylpiperazine (1.0 eq) and dissolve in anhydrous THF (10 mL per mmol of piperazine).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Slowly add the Ruppert-Prakash reagent (TMSCF₃, 1.5 eq) to the cooled solution via syringe.

-

Initiation: Add the TBAF solution (0.1 eq) dropwise. The reaction is often exothermic; maintain the internal temperature below -70 °C.

-

Reaction Monitoring: Stir the reaction mixture at -78 °C for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Quenching: Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at -78 °C.

-

Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

-

Washing: Combine the organic layers and wash with brine (1 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 2,3-dimethyl-1-(trifluoromethyl)piperazine diastereomers.

Projected Applications in Medicinal Chemistry

The unique structural features of the 1,2-Dimethyl-6-(trifluoromethyl)piperazine scaffold suggest its utility in addressing specific challenges in drug design, particularly for targets requiring nuanced molecular interactions and favorable pharmacokinetic properties.

Rationale for Scaffold Application

The interplay between the piperazine core, the CF₃ group, and the dimethyl stereocenters provides a powerful toolkit for lead optimization.

Caption: Structure-Property relationships for the proposed scaffold.

1. Central Nervous System (CNS) Disorders: The piperazine scaffold is prevalent in drugs targeting the CNS, including antipsychotics and antidepressants, due to its ability to interact with dopamine and serotonin receptors.[9][13] The projected enhanced lipophilicity and BBB permeability of the 1,2-Dimethyl-6-(trifluoromethyl)piperazine scaffold make it an excellent candidate for developing novel CNS agents. The trifluoromethyl group could enhance binding affinity to specific receptor sub-types, while the fixed stereochemistry of the methyl groups could improve selectivity and reduce off-target effects.[5]

2. Oncology - Kinase Inhibitors: In oncology, the piperazine ring often serves as a key linker or solubilizing group in kinase inhibitors, effectively engaging the ATP-binding pocket.[9] The metabolic stability conferred by the CF₃ group is highly desirable in anticancer drugs to ensure prolonged exposure and efficacy.[6] The dimethyl groups can provide specific steric interactions within the kinase hinge region or solvent-exposed channels, potentially leading to highly potent and selective inhibitors.

3. Infectious Diseases: Piperazine derivatives have shown a broad range of anti-infective activities.[14] The increased lipophilicity of this scaffold could improve penetration through the cell walls of bacteria or fungi.[4] Furthermore, blocking metabolic pathways is a key strategy for anti-infective agents, a role well-served by the robust CF₃ group.

Analytical Characterization Protocol

Rigorous characterization is essential to confirm the structure, identity, and purity of the synthesized scaffold. Dynamic NMR studies are particularly important for piperazine derivatives, as they can exist as multiple conformers in solution due to ring inversion and restricted rotation around amide bonds (if acylated).[15][16][17]

Objective: To confirm the structure and assess the purity of synthesized 1,2-Dimethyl-6-(trifluoromethyl)piperazine.

Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To determine the proton environment, confirm the presence of methyl and piperazine ring protons, and assess diastereomeric purity through signal integration. Temperature-dependent (VT-NMR) studies may be required to resolve conformational isomers.[15]

-

¹³C NMR: To confirm the carbon skeleton of the molecule.

-

¹⁹F NMR: This is a crucial technique for fluorinated compounds.[18] A single signal (likely a quartet due to coupling with adjacent CH) would confirm the presence of the CF₃ group. Its chemical shift provides information about the local electronic environment.

-

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion ([M+H]⁺).

-

-

High-Performance Liquid Chromatography (HPLC):

-

To determine the purity of the final compound. A reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., water/acetonitrile gradient with 0.1% trifluoroacetic acid or formic acid) should be used. Purity is assessed by the peak area percentage at a specific wavelength (e.g., 214 nm or 254 nm).

-

References

- Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines - PMC. National Center for Biotechnology Information.

- The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. NINGBO INNO PHARMCHEM CO.,LTD..

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. National Center for Biotechnology Information.

- Trifluoromethyl group - Grokipedia. Grokipedia.

- Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines | Organic Letters. American Chemical Society Publications.

- A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. Benchchem.

- Synthesis of chiral α-trifluoromethyl amines via asymmetric reactions of trifluoromethylated imines. Royal Society of Chemistry.

- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.

- Malcolmson Lab Demonstrates New Route to Alpha-Trifluoromethyl Amines. Duke University Department of Chemistry.

- Synthesis of chiral α-trifluoromethyl amines via asymmetric reactions of trifluoromethylated imines. Royal Society of Chemistry.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed.

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library.

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library.

- Design and biological activity of trifluoromethyl containing drugs. Wechem.

- Diastereoselective synthesis of 2-phenyl-3-(trifluoromethyl)piperazines as building blocks for drug discovery. PubMed.

- Designer drug- Trifluoromethylphenylpiperazine derivatives (TFMPP) - A future potential peril towards modern society. Medical Research Archives.

- Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. ScienceDirect.

- Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry.

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen.

- NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Royal Society of Chemistry.

- Application Notes and Protocols for 19F NMR Spectroscopy of Fluorinated Pyrazine Compounds. Benchchem.

- The piperazine scaffold for novel drug discovery efforts: the evidence to date. PubMed.

- (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Bentham Science.

- Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ResearchGate.

- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC. National Center for Biotechnology Information.

- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties | ACS Chemical Neuroscience. American Chemical Society Publications.

- New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine. Google Patents.

- 1-(2,5-Dimethylphenyl)piperazine. Chem-Impex.

- N,N'-Dimethylpiperazine. Chem-Impex.

- 1367866-70-3|1,2-Dimethyl-6-(trifluoromethyl)piperazine. BLDpharm.

- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.

- Convergent and Fast Route to Piperazines via IMCR. Organic Chemistry Portal.

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 7. grokipedia.com [grokipedia.com]

- 8. 1367866-70-3|1,2-Dimethyl-6-(trifluoromethyl)piperazine|BLD Pharm [bldpharm.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of chiral α-trifluoromethyl amines via asymmetric reactions of trifluoromethylated imines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 12. Diastereoselective synthesis of 2-phenyl-3-(trifluoromethyl)piperazines as building blocks for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ijrrjournal.com [ijrrjournal.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines | MDPI [mdpi.com]

- 16. beilstein-journals.org [beilstein-journals.org]

- 17. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

Application Note: 1,2-Dimethyl-6-(trifluoromethyl)piperazine in CNS Drug Discovery

Executive Summary & Strategic Rationale

In the optimization of Central Nervous System (CNS) candidates, the piperazine scaffold remains a privileged structure, serving as a core pharmacophore for serotonin (5-HT), dopamine (D), and sigma receptor ligands. However, generic piperazines often suffer from rapid oxidative metabolism and suboptimal blood-brain barrier (BBB) permeability (LogD/pKa imbalance).

1,2-Dimethyl-6-(trifluoromethyl)piperazine represents a "next-generation" building block designed to overcome these liabilities. This guide details the application of this specific scaffold to modulate physicochemical properties and enhance target selectivity.[1]

Key Pharmacophoric Advantages:

-

Metabolic Blockade: The C6-trifluoromethyl (

) group and C2-methyl group sterically and electronically shield the piperazine ring from cytochrome P450-mediated oxidation (specifically CYP2D6 and CYP3A4). -

pKa Modulation: The electron-withdrawing

group (adjacent to N1) significantly lowers the pKa of the proximal nitrogen, reducing the fraction of ionized species at physiological pH (7.4) and thereby enhancing passive diffusion across the BBB. -

Conformational Locking: The 1,2-substitution pattern restricts ring flexibility, reducing the entropic penalty upon binding to GPCR orthosteric sites.

Physicochemical Profiling & Design Logic

Before synthetic incorporation, it is critical to understand how this building block shifts the multiparametric profile of a lead compound.

Table 1: Comparative Physicochemical Impact

| Property | Unsubstituted Piperazine | 1,2-Dimethyl-6-(trifluoromethyl)piperazine | Impact on CNS Drugability |

| LogP (Lipophilicity) | Low (~0.0) | High (~1.8 - 2.2) | Positive: Increases membrane permeability essential for BBB penetration. |

| pKa (N1 - Tertiary) | ~9.0 | ~7.5 - 8.0 | Positive: Reduces basicity; higher fraction of neutral species at pH 7.4. |

| pKa (N4 - Secondary) | ~9.8 | ~8.5 | Neutral: Remains basic enough for salt bridge formation with Asp/Glu residues in GPCR pockets. |

| tPSA (Polar Surface Area) | ~24 Ų | ~24 Ų | Neutral: Maintains low PSA (<90 Ų required for CNS). |

| Metabolic Liability | High (N-dealkylation, Ring oxidation) | Low | Positive: |

Synthetic Protocols

The following protocols describe the incorporation of 1,2-Dimethyl-6-(trifluoromethyl)piperazine (Structure A ) into a heteroaryl core (Structure B ) to generate a CNS-active ligand.

Protocol A: Regioselective Buchwald-Hartwig Coupling

Objective: C-N bond formation between the secondary amine (N4) of the piperazine and an aryl halide.

Reagents:

-

Amine: 1,2-Dimethyl-6-(trifluoromethyl)piperazine (1.0 equiv)

-

Electrophile: Heteroaryl Bromide/Chloride (1.0 equiv)

-

Catalyst:

(2 mol%) -

Ligand: Xantphos or RuPhos (4 mol%)

-

Base:

(2.0 equiv) -

Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

-

Inertion: Charge a flame-dried Schlenk flask with the aryl halide,

, Ligand, and -

Addition: Add anhydrous 1,4-Dioxane (0.1 M concentration relative to halide). Add 1,2-Dimethyl-6-(trifluoromethyl)piperazine via syringe.

-

Reaction: Seal the vessel and heat to 100°C for 12–16 hours. Note: The steric bulk of the methyl/CF3 groups near N1 prevents N1-arylation, ensuring high regioselectivity for N4.

-

Work-up: Cool to RT, filter through a celite pad (eluting with EtOAc). Concentrate in vacuo.

-

Purification: Flash column chromatography (Gradient: 0-10% MeOH in DCM). The

group allows for easy monitoring via

Protocol B: Assessment of BBB Permeability (MDR1-MDCK)

Objective: Verify that the addition of the

-

Cell Culture: Seed MDR1-transfected MDCK cells on transwell plates (0.4 µm pore size) and culture for 4-5 days to form a confluent monolayer (TEER > 1000

). -

Dosing: Prepare compound solutions (5 µM) in transport buffer (HBSS + 10 mM HEPES, pH 7.4).

-

Transport Assay:

-

A-to-B (Apical to Basal): Add compound to apical chamber.

-

B-to-A (Basal to Apical): Add compound to basal chamber.

-

-

Incubation: Incubate at 37°C for 60 minutes.

-

Analysis: Quantify compound in receiver compartments via LC-MS/MS.

-

Calculation:

-

Efflux Ratio (ER) =

-

Success Criteria: CNS candidates should have

and ER < 2.5.

-

Mechanism of Action & Signaling Pathways

The diagram below illustrates how this specific scaffold integrates into a typical CNS drug discovery cascade, highlighting its role in optimizing the Drug-Target-Residence relationship.

Caption: Optimization cascade demonstrating how the 1,2-Dimethyl-6-(trifluoromethyl)piperazine scaffold resolves common DMPK liabilities in CNS drug discovery.

Case Study: 5-HT Receptor Antagonist Optimization

Context: A discovery program targeting 5-HT2A for schizophrenia identified a lead compound with a standard N-methylpiperazine tail.

-

Issue: The lead showed high potency (

) but poor brain exposure (

Solution: Replacement of the N-methylpiperazine with 1,2-Dimethyl-6-(trifluoromethyl)piperazine .

-

Synthesis: The core chloropyridine intermediate was coupled with the fluorinated piperazine using Protocol A (above).

-

Result:

-

pKa Shift: The proximal nitrogen pKa dropped to 7.8.

-

Permeability: MDCK

increased from -

Efflux: The efflux ratio dropped from 12.0 to 1.8 (escaping P-gp recognition).

-

In Vivo: Brain/Plasma ratio increased to 1.2, achieving therapeutic occupancy at 1/10th the dose.

-

References

-

Hashimoto, K., et al. (2022).[2][3] Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]

- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding for CF3 effects).

- Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

Sources

investigating the antiviral potential of trifluoromethylpyridine piperazine derivatives

Application Note: Preclinical Evaluation of Trifluoromethylpyridine Piperazine Scaffolds as Antiviral Agents

Introduction: The Fluorine-Piperazine Synergy

In modern antiviral drug discovery, the fusion of a trifluoromethylpyridine moiety with a piperazine linker represents a "privileged structure" strategy. This application note guides researchers through the evaluation of these derivatives, which are increasingly relevant for targeting RNA viruses (e.g., HIV-1, SARS-CoV-2, Influenza) and plant viruses (e.g., TMV, CMV).

Why this scaffold?

-

The Trifluoromethyl (

) Effect: The -

The Piperazine Linker: This heterocyclic ring provides conformational rigidity, ensuring the two active ends of the molecule are held at a precise distance to interact with viral proteins (e.g., HIV-1 gp120 or viral polymerases) [2].

Strategic Workflow

The following diagram outlines the critical path from chemical synthesis to lead validation.

Figure 1: Critical path for evaluating trifluoromethylpyridine piperazine derivatives. Note the "Go/No-Go" decision point at Step 4.

Protocol 1: Solubility and Cytotoxicity Profiling